REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1O.[OH-].[Na+]>O>[C:2]1([C:1]2[O:9][C:16]3[CH:15]=[C:14]([N+:17]([O-:19])=[O:18])[CH:13]=[CH:12][C:11]=3[N:10]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
14.26 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
117.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The product is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
It is recrystallized from isopropyl ether
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |